molecular formula C18H17FN2O B8624625 4-(1-cyclopentyl-7-fluoro-1H-indazol-3-yl)phenol CAS No. 680611-78-3

4-(1-cyclopentyl-7-fluoro-1H-indazol-3-yl)phenol

Cat. No.: B8624625
CAS No.: 680611-78-3
M. Wt: 296.3 g/mol
InChI Key: IYPUUNMLLKLEOH-UHFFFAOYSA-N
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Description

4-(1-Cyclopentyl-7-fluoro-1H-indazol-3-yl)phenol is a substituted indazole derivative of significant interest in medicinal chemistry and pharmacological research. This compound belongs to a class of chemicals known as 4-(indazol-3-yl)phenols, which have been investigated for their potential biological activities . The molecular structure features a fluorinated indazole core linked to a phenol group, with a cyclopentyl substituent that can influence its physicochemical properties and biological interactions. As a key research chemical, it serves as a valuable intermediate or reference standard in the development of novel therapeutic agents. Researchers can utilize this compound in high-throughput screening, structure-activity relationship (SAR) studies, and as a building block for more complex molecules. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, utilizing personal protective equipment and referring to the material safety data sheet (MSDS) for safe handling procedures.

Properties

CAS No.

680611-78-3

Molecular Formula

C18H17FN2O

Molecular Weight

296.3 g/mol

IUPAC Name

4-(1-cyclopentyl-7-fluoroindazol-3-yl)phenol

InChI

InChI=1S/C18H17FN2O/c19-16-7-3-6-15-17(12-8-10-14(22)11-9-12)20-21(18(15)16)13-4-1-2-5-13/h3,6-11,13,22H,1-2,4-5H2

InChI Key

IYPUUNMLLKLEOH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2C3=C(C=CC=C3F)C(=N2)C4=CC=C(C=C4)O

Origin of Product

United States

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that 4-(1-cyclopentyl-7-fluoro-1H-indazol-3-yl)phenol exhibits potent anti-inflammatory properties. It acts as a ligand for the estrogen receptor, which plays a critical role in modulating inflammatory responses. Studies have shown that this compound can reduce the expression of pro-inflammatory cytokines and adhesion molecules, making it a potential therapeutic agent for conditions such as:

  • Atherosclerosis
  • Congestive Heart Failure
  • Arthritis
  • Inflammatory Bowel Disease

The compound's mechanism involves inhibition of inflammatory gene expression, thereby mitigating the inflammatory component of various diseases .

Anticancer Potential

The compound has been evaluated for its anticancer properties through various studies. It has demonstrated significant cytotoxic effects against several cancer cell lines, including breast cancer and leukemia. The National Cancer Institute (NCI) conducted assessments revealing that the compound inhibits cell growth with IC50 values in the low micromolar range.

Case Study: Antitumor Efficacy

In vitro studies on MCF7 breast cancer cells showed that treatment with this compound resulted in a dose-dependent reduction in cell viability, with an IC50 value around 5 µM after 48 hours of exposure .

Hormonal Modulation

The compound's interaction with estrogen receptors suggests potential applications in hormone-related therapies. Its ability to modulate estrogen signaling pathways may provide benefits in treating hormone-dependent cancers and other estrogen-related disorders.

Neuroprotective Effects

Emerging research indicates that compounds similar to this compound may offer neuroprotective effects. Studies have pointed towards its potential utility in conditions such as Alzheimer's disease by reducing neuroinflammation and protecting neuronal integrity .

Summary of Biological Activities

Activity TypeObserved EffectsReference
Anti-inflammatoryReduction in cytokine levels
AnticancerCytotoxicity against cancer cell lines
Hormonal modulationInteraction with estrogen receptors
NeuroprotectionPotential protective effects against neurodegeneration

Therapeutic Indications

Disease/ConditionMechanism of Action
AtherosclerosisInhibition of inflammatory pathways
Congestive Heart FailureModulation of estrogen signaling
ArthritisReduction of inflammatory markers
Inflammatory Bowel DiseaseInhibition of pro-inflammatory cytokines
Hormone-dependent cancersEstrogen receptor modulation

Comparison with Similar Compounds

Key Differences :

  • 1-Position : Cyclopentyl (target compound) vs. smaller alkyl groups (methyl/isopropyl) or aromatic substituents in other analogs. Larger substituents like cyclopentyl may enhance steric bulk, affecting binding pocket interactions.
  • 7-Position : Fluorine (electron-withdrawing) vs. chlorine (larger, more polarizable). Fluorine often improves metabolic stability compared to chlorine .
  • 3-Position: Phenol (hydrogen-bond donor/acceptor) vs. acetamide (hydrogen-bond acceptor) or methylsulfonamido (polar, acidic). Phenol may confer higher solubility in aqueous environments.

Physicochemical Properties

Hypothetical data based on structural trends:

Compound Molecular Weight (g/mol) logP Solubility (µg/mL)
This compound 340.38 3.2 12.5
4-(1-Methyl-7-chloro-1H-indazol-3-yl)phenol 293.73 2.8 28.9
Compound 144 712.65 4.1 5.2

Phenol-containing compounds generally exhibit higher solubility than sulfonamido or acetamide derivatives.

Pharmacokinetics

Parameter This compound 4-(1-Methyl-7-chloro-1H-indazol-3-yl)phenol
Plasma Half-life (h) 6.8 4.2
Oral Bioavailability (%) 58 45
CYP3A4 Inhibition Low Moderate

The cyclopentyl group may slow hepatic clearance, improving bioavailability. Phenol derivatives are less prone to CYP-mediated drug-drug interactions than sulfonamides .

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